molecular formula C18H32O16 B1662183 Manninotriose CAS No. 13382-86-0

Manninotriose

Cat. No. B1662183
CAS RN: 13382-86-0
M. Wt: 504.4 g/mol
InChI Key: OXEVOBRQLSFMMV-UJCVHXCLSA-N
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Description

Manninotriose is the main carbohydrate of Ono sesame (Lamium, Lamiaceae). It has pharmacological activities such as promoting the proliferation of hematopoietic cells, improving immunity, lowering blood sugar, and anti-tumor .


Synthesis Analysis

Manninotriose is a novel and important player in the RFO (Raffinose family oligosaccharides) metabolism of red dead deadnettle . In a study of non-structural carbohydrates in red maple leaves, it was found that there was a greater accumulation of manninotriose .


Molecular Structure Analysis

Manninotriose has a molecular formula of C18H32O16, an average mass of 504.437 Da, and a monoisotopic mass of 504.169037 Da . The structure of manninotriose is consistent with its molecular weight as confirmed by NMR .


Chemical Reactions Analysis

While specific chemical reactions involving manninotriose are not detailed in the search results, it is known to play a significant role in the metabolism of red dead deadnettle .


Physical And Chemical Properties Analysis

Manninotriose has a density of 1.8±0.1 g/cm3, a boiling point of 952.8±65.0 °C at 760 mmHg, and a molar refractivity of 105.2±0.4 cm3 . It is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents .

Mechanism of Action

Target of Action

Manninotriose primarily targets hippocampal neurons . These neurons play a crucial role in memory and cognition. The compound interacts with these neurons to exert neuroprotective effects .

Mode of Action

Manninotriose interacts with its targets, the hippocampal neurons, by mitigating the neurotoxicity induced by corticosterone (CORT) . It has been observed that pre-treatment with Manninotriose significantly improves cell viability and survival rate, and ameliorates the downregulation of glucocorticoid receptor (GR), zinc finger protein (Zif268) and synapsin 1 (SYN1) genes in CORT injured neurons .

Biochemical Pathways

Manninotriose is a significant player in the Raffinose family oligosaccharides (RFO) metabolism . It is produced by the hydrolysis of oligosaccharides . The compound’s action affects the expression of several genes, including the glucocorticoid receptor (GR), zinc finger protein (Zif268), and synapsin 1 (SYN1) . These genes play a vital role in learning and memory.

Pharmacokinetics

Its neuroprotective effects suggest that it can cross the blood-brain barrier to interact with hippocampal neurons .

Result of Action

The action of Manninotriose results in improved cell viability and survival rate of hippocampal neurons . It also ameliorates the downregulation of GR, Zif268, and SYN1 genes in neurons injured by CORT . This suggests that Manninotriose may have a protective effect against CORT-induced damage and the downregulation of learning and memory associated genes in hippocampal neurons .

Action Environment

Manninotriose is the main oligosaccharide of Prepared Radix Rehmanniae, a traditional Chinese medicine . It is proposed that manninotriose represents a temporary storage carbohydrate in early-spring deadnettle, at the same time perhaps functioning as a membrane protector and/or as an antioxidant in the vicinity of membranes . This suggests that the action, efficacy, and stability of Manninotriose may be influenced by environmental factors such as the season (early spring) and the plant from which it is derived (deadnettle) .

Safety and Hazards

The safety data sheet for manninotriose suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11-,12-,13-,14-,15+,16+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWBNHMXJMCXLU-YRBKNLIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Manninotriose

CAS RN

13382-86-0
Record name Manninotriose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13382-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MANNINOTRIOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UTE2T5KRE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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